

2-Fluorobutane NMR chemical shift prediction

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Compound Focus: 2-Fluorobutane

CAS No.: 359-01-3

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Experimental NMR Data for 2-Fluorobutane

The table below summarizes the experimentally determined NMR chemical shifts for **2-Fluorobutane**, which serve as the benchmark for evaluating predictive methods [1].

Nucleus	Chemical Shift (δ ppm)	Multiplicity	Reference
^1H NMR	4.35 (m, 1H)	Multiplet	[1]
	1.73 (m, 2H)	Multiplet	[1]
	1.17 (dq, 3H)	Doublet of Quartets	[1]
	0.88 (t, 3H)	Triplet	[1]
^{19}F NMR	-173 (m, 1F)	Multiplet	[1]

Experimental Protocol [1]:

- **Sample:** The sample was synthesized and distilled directly in a reaction setup.
- **Instrumentation:** Analysis was performed using NMR spectroscopy. The specific field strength was not listed, but data is typically acquired at 300 MHz or higher.
- **Solvent:** Deuterated chloroform (CDCl_3) was used.

- **Referencing:** ^1H chemical shifts were referenced to tetramethylsilane (TMS) at 0 ppm. ^{19}F chemical shifts were referenced to trichlorofluoromethane (CFC_{13}).

Comparison of Prediction Methods

The following table compares the main approaches for predicting NMR chemical shifts, based on data from a recent study that benchmarked various techniques [2].

Method	Key Principle	Reported Accuracy (MAE)	Pros	Cons
Experimental Measurement	Physical measurement of resonance frequency.	Benchmark	Ground truth; Provides direct structural confirmation.	Requires physical sample; Instrument-dependent.

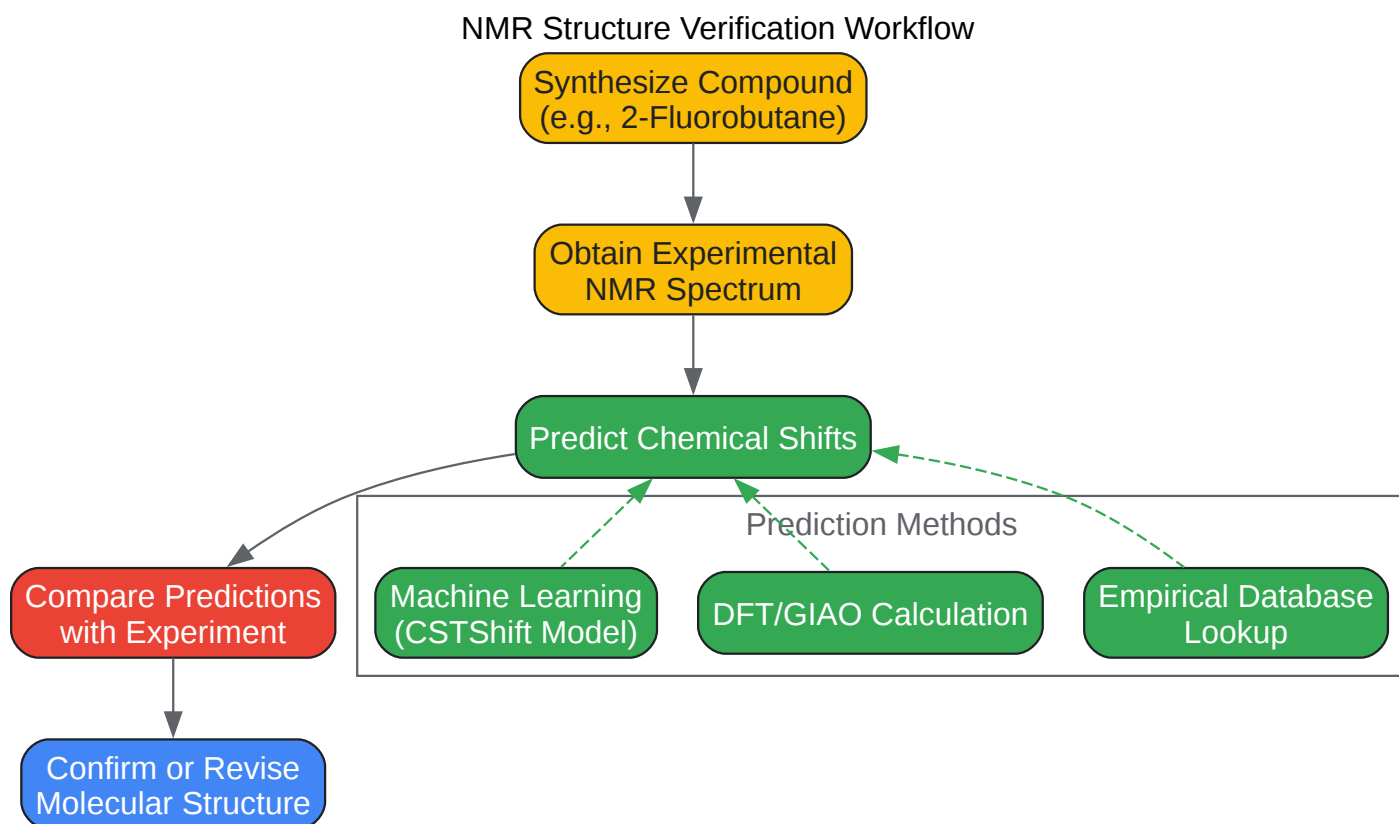
| **DFT/GIAO with Linear Regression (LR)** | Quantum mechanical calculation of shielding constants, scaled to chemical shifts. | ^1H : ~0.1-0.15 ppm ^{13}C : ~1.5-2.5 ppm | High theoretical accuracy; Well-established. | Computationally expensive (hours to days). | | **Machine Learning (CSTShift Model)** | 3D Graph Neural Network using DFT-calculated shielding tensors as descriptors. | ^1H : **0.078 ppm** ^{13}C : **0.504 ppm** | High speed & accuracy; Excellent for large datasets. | Requires large training dataset; "Black box" model. |

Computational Protocols:

- **DFT/GIAO Method** [2]: This traditional computational method involves two key steps. First, a **geometry optimization** is performed using a functional like B3LYP and a basis set such as 6-31G(d). Then, the **NMR calculation** is conducted using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory, often with a continuum solvation model (e.g., SMD) to account for solvent effects.
- **Machine Learning (CSTShift) Method** [2]: This state-of-the-art method involves preparing a dataset of molecules with DFT-optimized 3D structures and their corresponding DFT-calculated shielding tensors. A 3D Graph Neural Network is then trained to learn the relationship between the atomic environment (described by the shielding tensor descriptors) and the experimental chemical shifts.

Workflow for Structure Verification

The following diagram illustrates a practical workflow for using these methods in tandem to verify the structure of a synthetic compound like **2-Fluorobutane**.



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Interpretation Guide and Key Insights

- **Interpreting the Rotational Barrier:** Computational studies indicate that the ethyl group (C_2H_5) in **2-fluorobutane** has a **rotational barrier of 26.1 kJ/mol** at the HF/6-31G* level of theory [3]. This value is higher than in unsubstituted butane (25.9 kJ/mol) [3], suggesting that the fluorine atom slightly restricts bond rotation, which can influence the shape of the NMR multiplet signals [1].

- **Choosing a Prediction Method:** For most practical applications in drug development:
 - For **rapid, high-throughput prediction** with maximum accuracy, the **Machine Learning (CSTShift) approach is superior** [2].
 - If you require **detailed theoretical insight** into the electronic factors affecting the chemical shift (beyond just the value), **DFT/GIAO** remains the method of choice, despite its computational cost [2].
 - The **experimental data** provided above for **2-fluorobutane** should be used as the primary reference for validation [1].

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References

1. - 2 synthesis - chemicalbook FLUOROBUTANE [chemicalbook.com]
2. Accurate Prediction of NMR : Integrating DFT... Chemical Shifts [pmc.ncbi.nlm.nih.gov]
3. CCCBDB Compare rotational barriers for two species [cccbdb.nist.gov]

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